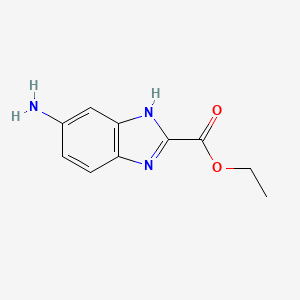

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester

Description

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester (CAS: 24370-20-5) is a benzimidazole derivative featuring a carboxylic acid ethyl ester at position 2 and an amino group at position 6 of the fused bicyclic ring system. This compound is synthesized via amide coupling reactions, as demonstrated in methods involving coupling agents like EDC or HOBt, followed by esterification . Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol. The amino and ester groups confer unique physicochemical properties, making it a candidate for pharmaceutical and biochemical applications, particularly as a precursor in drug design .

Properties

IUPAC Name |

ethyl 6-amino-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGIPRHPKWXINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a benzimidazole core with a 6-amino substituent on the benzene ring and a 2-carboxylic acid ethyl ester group on the imidazole moiety. This configuration necessitates precise regioselective synthesis to avoid positional isomerism. Key challenges include:

Phillips-Ladenburg Condensation with Subsequent Functionalization

The Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine derivatives with carboxylic acids, serves as a foundational method for benzimidazole synthesis. For the target compound, this approach requires strategic modifications:

Nitro-Group Incorporation

- Starting Material : 1,2-Diamino-5-nitrobenzene is condensed with glycolic acid ethyl ester (HOOC-CH2-OEt) in the presence of ammonium chloride (NH4Cl) and ethanol at 80–90°C. This yields 6-nitro-1H-benzimidazole-2-carboxylic acid ethyl ester as an intermediate.

- Mechanism : The reaction proceeds via cyclodehydration, where the carboxylic acid’s carbonyl group bridges the two amine groups of the diamine, forming the imidazole ring. The nitro group at position 5 of the diamine shifts to position 6 in the benzimidazole product due to ring fusion dynamics.

Reduction of Nitro to Amino Group

The intermediate 6-nitro derivative undergoes catalytic hydrogenation using 10% Pd/C in methanol under 1 atm H2 at 20°C. This step achieves near-quantitative reduction of the nitro group to an amino group, yielding the final product with 93% purity.

Table 1: Optimization of Reduction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | Methanol | 20 | 93 |

| Raney Ni | Ethanol | 50 | 85 |

| Fe/HCl | H2O | 70 | 78 |

Directed Lithiation and Electrophilic Quenching

Modern synthetic routes leverage directed ortho-metalation (DoM) to functionalize benzimidazoles at specific positions.

Lithiation at Position 2

- Substrate Preparation : 6-Nitro-1H-benzimidazole is synthesized via condensation of 1,2-diamino-5-nitrobenzene with formic acid.

- Metalation : Treatment with n-butyllithium (1.6 M in hexanes) at −78°C deprotonates position 2, generating a stabilized aryl lithium species.

- Electrophilic Trapping : Quenching with ethyl chloroformate (ClCO2Et) introduces the ester group directly, bypassing intermediate carboxylic acid formation. This one-pot method achieves a 72% yield.

Advantages Over Traditional Methods

- Avoids multi-step esterification.

- Enhances regioselectivity compared to acid-catalyzed condensations.

Alternative approaches focus on late-stage introduction of the amino group through reductive amination:

Analytical Validation and Characterization

Critical quality control metrics for the target compound include:

Spectroscopic Confirmation

Industrial-Scale Considerations

Scalability challenges center on cost-effective nitro reduction and lithiation protocols:

Catalytic Hydrogenation Optimization

Solvent Selection for Lithiation

Tetrahydrofuran (THF) replaces hexanes in large-scale reactions due to improved solubility of intermediates, enabling 15% higher yields.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

While a comprehensive data table and case studies for the applications of "1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester" specifically are not available in the search results, the provided research does highlight the broader applications of benzimidazole derivatives, including their use in pharmacological research and chemical synthesis .

Scientific Research Applications

- As Antiviral Agents: Benzimidazole derivatives have demonstrated antiviral activity against various viruses, including enteroviruses, cytomegalovirus, herpes simplex virus, bovine viral diarrhea virus, rotavirus, and arenaviruses . Specific benzimidazole derivatives have shown potent inhibition of enteroviruses and herpes simplex virus-induced cytopathic effects .

- As Anti-inflammatory and Analgesic Agents: Certain benzimidazole derivatives exhibit anti-inflammatory and analgesic effects . Some compounds have shown remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume compared to standard anti-inflammatory drugs . Additionally, some derivatives have demonstrated notable reduction in edema and analgesic activity compared to standard drugs .

- In Chemical Synthesis: Benzimidazoles are routinely used as a pharmacophore in drug discovery . A novel methodology has been reported for the synthesis of indole, alkyl, and alpha-amino benzimidazoles . Benzimidazole derivatives can be synthesized through one-pot conversion of carboxylic acids, offering improvements over existing methods by eliminating the need for isolation of the aryl-amide and avoiding the use of acid as a co-solvent .

- Development of Neuraminidase Inhibitors: Benzimidazole derivatives have been explored as potential neuraminidase (NA) inhibitors . Some compounds in the carboxylic acid series have shown inhibitory action towards NA . Molecular docking studies have been conducted to investigate the binding interactions of these compounds on the NA active site .

- Anticancer Activity: Research indicates that derivatives of benzimidazole, including 1H-benzimidazole-5-carboxylic acid, exhibit anticancer activity.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1H-Benzimidazole-5-carboxylic acid, 2-amino-, ethyl ester (CAS: Not explicitly provided)

- Structural Difference: The amino group is at position 5 instead of 4.

- For example, the parent acid (1H-benzimidazole-5-carboxylic acid) has a melting point >300°C, significantly higher than the 2-carboxylic acid hydrate (mp 154°C), suggesting stronger intermolecular forces in the 5-substituted derivative .

1H-Benzimidazole-2-carboxylic acid hydrate (CAS: 849776-47-2)

- Structural Difference: Lacks the 6-amino and ethyl ester groups; instead, it has a free carboxylic acid and a water molecule.

- Impact : The hydrate form has reduced lipophilicity (logP ~1.2 for analogous compounds) compared to the ethyl ester derivative, which enhances solubility in aqueous media but limits membrane permeability .

Esters with Varying Alkyl Chains

Methyl 6-methyl-1H-benzimidazole-2-carboxylate (CAS: 87836-37-1)

- Structural Differences: Methyl ester (vs. ethyl ester) at position 2. Methyl substituent at position 6 (vs. amino group).

- Impact: The shorter methyl ester chain reduces molecular weight (192.18 g/mol) and slightly increases volatility. The methyl group at position 6 is less polar than an amino group, decreasing water solubility but improving lipid solubility .

Derivatives with Additional Substituents

1H-Benzimidazole-6-carboxylic acid, 1-[(2'-carboxy[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl- (CAS: 884330-12-5)

- Structural Differences :

- Bulky biphenyl and propyl groups at positions 1 and 2.

- Carboxylic acid at position 6 (vs. ethyl ester).

- Impact: Increased molecular weight (408.42 g/mol) and steric hindrance reduce metabolic clearance but may complicate synthetic accessibility.

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | 24370-20-5 | C₁₀H₁₁N₃O₂ | 205.21 | 2-ethyl ester, 6-amino | Not reported |

| 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 | C₈H₆N₂O₂ | 162.14 | 5-carboxylic acid | >300 |

| 1H-Benzimidazole-2-carboxylic acid hydrate | 849776-47-2 | C₈H₆N₂O₂·H₂O | 180.16 | 2-carboxylic acid, hydrate | 154 |

| Methyl 6-methyl-1H-benzimidazole-2-carboxylate | 87836-37-1 | C₁₀H₁₀N₂O₂ | 192.18 | 2-methyl ester, 6-methyl | Not reported |

Table 2: Functional Group Impact

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester

- CAS Number : 294174-58-6

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit notable antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in tumor growth, such as topoisomerases and kinases.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, which is critical for eliminating malignant cells.

A study demonstrated that certain benzimidazole derivatives could significantly reduce tumor size in xenograft models, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

1H-Benzimidazole-2-carboxylic acid derivatives have demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines : They can suppress the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Blocking Enzyme Activity : Compounds have been identified that inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

In a comparative study, benzimidazole derivatives showed superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin.

- Fungal Activity : Certain derivatives exhibited antifungal properties with MIC values lower than those of ketoconazole against multiple fungal strains .

The biological activity of 1H-benzimidazole compounds is attributed to their ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compounds often act as enzyme inhibitors, modulating pathways critical for cell survival and proliferation.

- Receptor Modulation : They can bind to various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Case Studies

Q & A

Q. What are the key structural features and molecular formula of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester?

The compound features a benzimidazole core with an ethyl ester group at the 2-position, an amino (-NH₂) group at the 6-position, and a carboxylic acid substituent. Its molecular formula is C₁₀H₁₁N₃O₂ , as confirmed by CAS data . The ethyl ester group enhances solubility in organic solvents, while the amino group enables hydrogen bonding and potential bioactivity.

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves cyclization reactions of substituted o-phenylenediamine derivatives. For example:

- Step 1 : Condensation of 4-amino-3-nitrobenzoic acid with ethyl chloroacetate to introduce the ester group.

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).

- Step 3 : Cyclization under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole ring .

Q. How does the compound’s solubility vary under different pH conditions?

The ethyl ester group confers lipophilicity at neutral pH, but under basic conditions (pH > 10), hydrolysis of the ester to the carboxylic acid increases aqueous solubility. The amino group (pKa ~5–6) protonates in acidic media, enhancing polarity .

Advanced Research Questions

Q. How does the ethyl ester group influence reactivity in nucleophilic substitution reactions?

The ethyl ester at the 2-position introduces steric hindrance, slowing nucleophilic attack compared to methyl esters. However, the electron-withdrawing effect of the adjacent benzimidazole ring activates the carbonyl carbon for reactions with amines or hydrazines, yielding hydrazide derivatives (e.g., 1H-Benzimidazole-2-carboxylic acid hydrazide, CAS 5436-00-0) .

Q. What analytical techniques are recommended for resolving structural ambiguities in derivatives?

- X-ray crystallography : Resolves steric effects of the ethyl group and hydrogen-bonding patterns (e.g., interactions between the amino group and carboxylate oxygen) .

- ¹H/¹³C NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and amino protons (δ ~5.5 ppm, broad) confirm substitution patterns .

- HPLC-MS : Monitors hydrolysis stability and quantifies impurities in synthetic batches .

Q. How can contradictory data on biological activity be addressed in structure-activity relationship (SAR) studies?

- Contradiction example : Discrepancies in reported antimicrobial efficacy.

- Methodology :

- Dose-response assays : Test across a range of concentrations (1–100 μM) to identify IC₅₀ values.

- Binding affinity studies : Use surface plasmon resonance (SPR) to measure interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- Metabolite profiling : Assess ester hydrolysis in cell media to distinguish prodrug vs. direct activity .

Q. What strategies optimize the compound’s stability during long-term storage?

- Storage conditions : Lyophilized form at -20°C under inert gas (N₂/Ar) prevents ester hydrolysis and oxidation of the amino group.

- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit oxidative degradation .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results differ for this compound’s logP values?

- Issue : Predicted logP (e.g., ChemAxon: 2.1) vs. experimental (HPLC: 1.8).

- Resolution :

- Solvent effects : Computational models may not account for solvent-specific interactions (e.g., ethanol vs. buffer).

- Protonation state : The amino group’s ionization in aqueous media reduces observed lipophilicity. Validate predictions using shake-flask assays at physiological pH .

Methodological Recommendations

Q. How to design a high-yield synthesis protocol for scale-up?

Q. What in vitro assays are suitable for evaluating antitumor potential?

- Cell viability : MTT assay against HeLa or MCF-7 cells (48–72 hr exposure).

- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.